3-(4-Isopropoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid (DDTPA) is a synthetic organic compound developed in the context of pharmaceutical research. It is a derivative of Sivopixant/S-600918, a clinical phase II candidate for the treatment of refractory chronic cough (RCC) []. DDTPA exhibits a high affinity and selectivity for the P2X3 homotrimer, a potential therapeutic target for RCC [].
DDTPA exhibits high affinity and selectivity for the P2X3 receptor homotrimer []. This selectivity arises from its interaction with a tri-symmetric site located near the upper vestibule of the P2X3 receptor []. DDTPA binds to this site and inhibits receptor activation, thereby blocking its downstream signaling pathways [].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8